3,4-Difluoronitrobenzene

Catalog No.
S705323
CAS No.
369-34-6
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoronitrobenzene

CAS Number

369-34-6

Product Name

3,4-Difluoronitrobenzene

IUPAC Name

1,2-difluoro-4-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H

InChI Key

RUBQQRMAWLSCCJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)F

Synonyms

1,2-Difluoro-4-nitrobenzene; 3,4-Difluoronitrobenzene; 4-Nitro-1,2-difluorobenzene

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)F

Synthesis of Heterocyclic Compounds:

3,4-Difluoronitrobenzene has been utilized as a precursor in the synthesis of various heterocyclic compounds, which are organic molecules containing one or more heteroatoms (atoms other than carbon and hydrogen) in their ring structures. A study by Suzuki et al. in 2006 demonstrated the application of 3,4-difluoronitrobenzene in the synthesis of heterocycles via a process known as nucleophilic aroylation, catalyzed by imidazolidenyl carbenes []. This research opens up possibilities for the development of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Xanthones and Acridones Preparation:

One of the established applications of 3,4-difluoronitrobenzene lies in the synthesis of specific classes of heterocycles called xanthones and acridones. These molecules possess various interesting properties, including fluorescence and potential biological activities. A commercial supplier of 3,4-difluoronitrobenzene highlights its use in the preparation of these heterocycles, demonstrating its established role in this specific area of research [].

3,4-Difluoronitrobenzene (DFNB) is a synthetic aromatic organic compound. It is a colorless liquid at room temperature with a faint aromatic odor []. While not naturally occurring, DFNB has been used as a research tool in various scientific fields due to the presence of the nitro (-NO2) and difluoro (-F2) functional groups, which influence its reactivity.


Molecular Structure Analysis

The molecular structure of DFNB consists of a benzene ring with a nitro group attached at the 4th position and two fluorine atoms at the 3rd and 4th positions (meta-difluoro). This structure gives DFNB several notable aspects:

  • Electron-withdrawing effects: Both the nitro and fluorine groups are electron-withdrawing, meaning they pull electron density away from the benzene ring. This affects the reactivity of the ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution.
  • Dipole moment: The electron-withdrawing nature of the substituents creates a permanent dipole moment in the molecule, influencing its interactions with other molecules [].

Chemical Reactions Analysis

DFNB is involved in several chemical reactions relevant to scientific research. Here are some key examples:

  • Nucleophilic aromatic substitution (S_NAr): Due to the electron-withdrawing effect of the substituents, DFNB can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like thiolates (S^-). This reaction has been used to study the reactivity of different nucleophiles and the mechanisms of S_NAr reactions [].
  • Reduction: DFNB can be reduced to form various aromatic amines under specific conditions. This reaction is useful for synthesizing fluoroaniline derivatives, which are important building blocks in organic synthesis [].

Physical And Chemical Properties Analysis

  • Melting point: -12 °C []
  • Boiling point: 78 °C/11.3 mmHg []
  • Flash point: 80 °C []
  • Specific Gravity (20/20): 1.45 []
  • Refractive Index: 1.51 []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone []. Insoluble in water [].

DFNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DFNB is a lachrymator (tear gas) and can cause severe eye irritation and respiratory problems upon inhalation. It is also suspected to be a skin sensitizer [].
  • Flammability: DFNB has a flash point of 80 °C, indicating flammability and potential fire hazard [].
  • Reactivity: DFNB can react exothermically with strong bases and reducing agents [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

369-34-6

Wikipedia

3,4-Difluoronitrobenzene

Dates

Modify: 2023-08-15

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